2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN5O3 and its molecular weight is 429.84. The purity is usually 95%.
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Scientific Research Applications
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, such as those included in the molecular structure of the compound , are extensively explored in medicinal chemistry due to their diverse biological activities. For instance, compounds incorporating the 1,2,4-triazole motif have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. These studies are crucial for discovering new therapeutic agents in the fight against resistant microbial strains (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Acetamide Derivatives in Drug Design
Acetamide derivatives, as another key component of the compound, have been the focus of various studies aimed at drug discovery and design. These efforts include the synthesis of new molecules for potential analgesic and antipyretic properties, demonstrating the versatility of acetamide derivatives in creating bioactive compounds for therapeutic applications (Reddy, Ramana Reddy, & Dubey, 2014).
Applications in Agricultural Chemistry
Chemical compounds similar to the query molecule are also investigated for their potential applications in agricultural chemistry, particularly as herbicides and safeners. Research into the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, for instance, is indicative of the ongoing efforts to develop more effective and specific agrochemicals to enhance crop protection and yield (Latli & Casida, 1995).
Properties
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3/c1-10-4-6-13(8-14(10)21)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-12-5-3-11(2)15(22)7-12/h3-8,17-18H,9H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLLAGYSRHEWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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